4-Bromo-2,3,5-trimethylphenol
Overview
Description
4-Bromo-2,3,5-trimethylphenol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and three methyl groups at the second, third, and fifth positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5-trimethylphenol typically involves the bromination of 2,3,5-trimethylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the fourth position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5-trimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted phenols or thiophenols.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of 2,3,5-trimethylphenol.
Scientific Research Applications
4-Bromo-2,3,5-trimethylphenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of advanced materials such as polymers and resins.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and receptor binding.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5-trimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylphenol
- 4-Bromo-3,5-dimethylphenol
- 2,3,5-Trimethylphenol
Uniqueness
4-Bromo-2,3,5-trimethylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of three methyl groups and a bromine atom provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-2,3,5-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCLZZWQARYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394463 | |
Record name | 4-bromo-2,3,5-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156483-07-7 | |
Record name | 4-bromo-2,3,5-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3,5-trimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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